2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, ethoxybenzene, and acetamide derivatives. The key steps in the synthesis may include:
Formation of the dihydropyrazinone ring: This can be achieved through the condensation of 2,3-dihydro-1,4-benzodioxin with appropriate diketones under acidic or basic conditions.
Thioether formation:
Acetamide linkage: The final step involves the coupling of the intermediate with 4-ethoxyphenyl acetamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the dihydropyrazinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The sulfanyl group may form covalent bonds with thiol groups in proteins, while the dihydropyrazinone ring may interact with nucleophilic sites in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- **2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-propoxyphenyl)acetamide
Uniqueness
The unique combination of the dihydropyrazinone ring, sulfanyl group, and ethoxyphenyl acetamide moiety distinguishes 2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not present in related compounds.
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-2-28-17-6-3-15(4-7-17)24-20(26)14-31-21-22(27)25(10-9-23-21)16-5-8-18-19(13-16)30-12-11-29-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLMZUQKTJDVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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